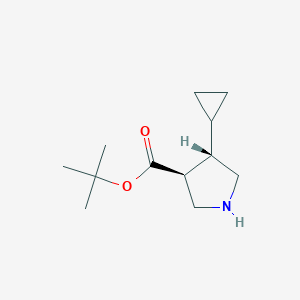

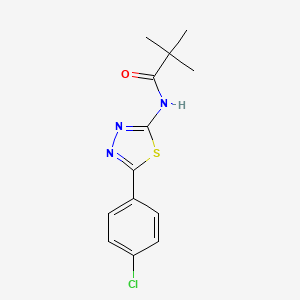

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is a pyrrolidine derivative and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Catalytic Reactions and Synthesis

Palladium-Catalyzed Reactions : It plays a critical role in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This leads to the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, highlighting its utility in constructing complex heterocyclic structures (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary Applications : It has been utilized as a chiral auxiliary and a chiral building block in dipeptide synthesis, showcasing its importance in the preparation of enantiomerically pure compounds. This application underscores its versatility in asymmetric synthesis and the creation of molecules with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

Asymmetric Synthesis and Ligand Development

- Versatile Intermediates for Amine Synthesis : N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of a wide array of amines. This includes alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and 1,2- and 1,3-amino alcohols, illustrating its pivotal role in the synthesis of biologically relevant molecules (Ellman, Owens, & Tang, 2002).

Material and Drug Development

- Physicochemical and Pharmacokinetic Properties : The compound and its derivatives have been studied for their physicochemical and pharmacokinetic properties, providing insights into the development of new drugs. These studies evaluate alternative substituents to optimize drug efficacy and reduce unwanted side effects, demonstrating its application in medicinal chemistry (Westphal et al., 2015).

Advanced Material Synthesis

- Synthesis of Key Intermediates : It has been instrumental in the synthesis of key intermediates like tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate. This showcases its role in the production of essential components for the biosynthesis of fatty acids, sugars, and α-amino acids, underscoring its significance in both synthetic and natural product chemistry (Qin et al., 2014).

Eigenschaften

IUPAC Name |

tert-butyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)10-7-13-6-9(10)8-4-5-8/h8-10,13H,4-7H2,1-3H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXXHUWLGPVMB-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCC1C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CNC[C@H]1C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)

![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)

![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)